5-[4-(Thiophene-2-carbonyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid
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Overview
Description
5-[4-(Thiophene-2-carbonyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid is a complex organic compound that features a thiophene ring, a piperazine moiety, and a pyridine carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Thiophene-2-carbonyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene-2-carbonyl chloride is reacted with piperazine to form the intermediate 4-(thiophene-2-carbonyl)piperazine. This intermediate is then coupled with pyridine-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Thiophene-2-carbonyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
5-[4-(Thiophene-2-carbonyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5-[4-(Thiophene-2-carbonyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the piperazine and pyridine moieties.
Piperazine-1-carboxylic acid: Contains the piperazine moiety but lacks the thiophene and pyridine components.
Pyridine-2-carboxylic acid: Features the pyridine carboxylic acid group but does not include the thiophene or piperazine rings.
Uniqueness
5-[4-(Thiophene-2-carbonyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid is unique due to the combination of its three distinct heterocyclic components. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-[4-(thiophene-2-carbonyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(11-3-4-12(16(22)23)17-10-11)18-5-7-19(8-6-18)15(21)13-2-1-9-24-13/h1-4,9-10H,5-8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOJGMXIXXLOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=C(C=C2)C(=O)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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